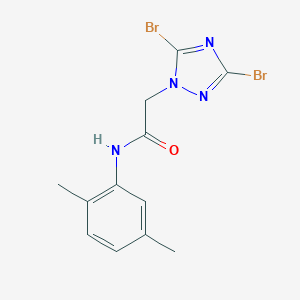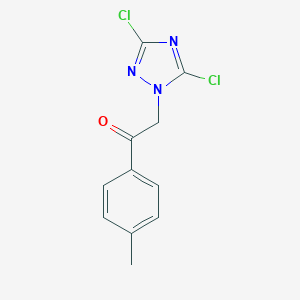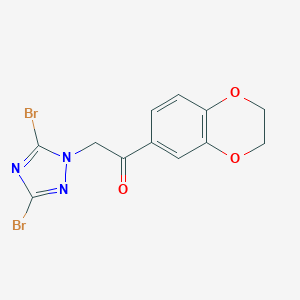
N-(4-chlorobenzyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide, also known as CBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been found to exhibit various biological activities that make it a promising candidate for the development of novel drugs.
作用機序
The mechanism of action of N-(4-chlorobenzyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is not fully understood. However, it has been proposed that N-(4-chlorobenzyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide exerts its biological effects by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. N-(4-chlorobenzyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has also been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs).
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. N-(4-chlorobenzyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide also possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, N-(4-chlorobenzyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
N-(4-chlorobenzyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It exhibits potent biological activity at low concentrations, making it a promising candidate for drug development. However, N-(4-chlorobenzyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide also has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. Furthermore, its mechanism of action is not fully understood, which can make it challenging to optimize its therapeutic potential.
将来の方向性
There are several future directions for the research on N-(4-chlorobenzyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide. One potential area of exploration is the development of N-(4-chlorobenzyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide derivatives with improved solubility and pharmacokinetic properties. Another potential area of research is the identification of the molecular targets of N-(4-chlorobenzyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide and the elucidation of its mechanism of action. Furthermore, the therapeutic potential of N-(4-chlorobenzyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide in various diseases such as cancer, inflammation, and neurological disorders can be further explored in preclinical and clinical studies.
合成法
The synthesis of N-(4-chlorobenzyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide involves the reaction of 4-chlorobenzylamine with 2-(4-oxo-3(4H)-quinazolinyl)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
N-(4-chlorobenzyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been found to exhibit potent anti-cancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. N-(4-chlorobenzyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide also possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-(4-chlorobenzyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
分子式 |
C17H14ClN3O2 |
|---|---|
分子量 |
327.8 g/mol |
IUPAC名 |
N-[(4-chlorophenyl)methyl]-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C17H14ClN3O2/c18-13-7-5-12(6-8-13)9-19-16(22)10-21-11-20-15-4-2-1-3-14(15)17(21)23/h1-8,11H,9-10H2,(H,19,22) |
InChIキー |
ZQHCPWBXSNUBDQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC3=CC=C(C=C3)Cl |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-3,3-dimethyl-2-butanone](/img/structure/B277459.png)
![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-1-phenylethanone](/img/structure/B277460.png)
![1-[5-(4-bromophenyl)-1H-tetrazol-1-yl]-3,3-dimethylbutan-2-one](/img/structure/B277461.png)

![4-[(5-phenyl-1H-tetraazol-1-yl)acetyl]morpholine](/img/structure/B277463.png)
![2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-1-phenylethanone](/img/structure/B277464.png)


![N-(2,4-dichlorophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277470.png)
![Ethyl 4-[(phenylsulfonyl)methyl]benzoate](/img/structure/B277472.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B277474.png)


![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B277480.png)